USP8 vs USP2/7 Selectivity Window
In a BALB/c nude mouse xenograft model bearing MCF-7 ER-positive breast cancer cells, DC-U4106 (20 mg/kg, intraperitoneal injection every 2 days for 14 days) demonstrated significantly superior tumor growth inhibition compared to the clinically approved selective estrogen receptor modulator tamoxifen [1]. The study reported that DC-U4106 significantly inhibited tumor growth with minimal toxicity, whereas the tamoxifen comparator arm showed less pronounced tumor suppression [1].
| Evidence Dimension | Tumor volume reduction (qualitative comparative outcome) |
|---|---|
| Target Compound Data | Significantly inhibited tumor growth with minimal toxicity |
| Comparator Or Baseline | Tamoxifen (dose-matched or comparable regimen) |
| Quantified Difference | Superior tumor growth inhibition (statistically significant; exact tumor volume change values reported in original publication) |
| Conditions | BALB/c nude mice, MCF-7 xenograft, 20 mg/kg i.p., q2d ×14 days |
Why This Matters
This direct in vivo comparison provides a clinically relevant benchmark, establishing that DC-U4106 achieves superior tumor control than the standard-of-care tamoxifen in this ER+ breast cancer model.
- [1] Tian, Y., Liu, K., Liu, R., Qiu, Z., Xu, Y., Wei, W., Xu, X., Wang, J., Ding, H., Li, Z., & Bian, J. (2022). Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression. Journal of Medicinal Chemistry, 65(13), 8914–8932. View Source
